molecular formula C18H18B2O4 B12524932 2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(1,3,2-dioxaborolane) CAS No. 658702-38-6

2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(1,3,2-dioxaborolane)

Cat. No.: B12524932
CAS No.: 658702-38-6
M. Wt: 320.0 g/mol
InChI Key: MIGLUYYNTUIIKA-UHFFFAOYSA-N
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Description

2,2’-[Ethene-1,2-diyldi(4,1-phenylene)]bis(1,3,2-dioxaborolane) is an organic compound that features a boron-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[Ethene-1,2-diyldi(4,1-phenylene)]bis(1,3,2-dioxaborolane) typically involves the reaction of 1,2-dibromoethene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2’-[Ethene-1,2-diyldi(4,1-phenylene)]bis(1,3,2-dioxaborolane) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids.

    Reduction: Reduction reactions can convert the compound into boron-containing alcohols.

    Substitution: The compound can participate in substitution reactions, where the boron atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include boronic acids, boron-containing alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2,2’-[Ethene-1,2-diyldi(4,1-phenylene)]bis(1,3,2-dioxaborolane) has several scientific research applications:

Mechanism of Action

The mechanism by which 2,2’-[Ethene-1,2-diyldi(4,1-phenylene)]bis(1,3,2-dioxaborolane) exerts its effects involves the interaction of its boron atoms with various molecular targets. The boron atoms can form stable complexes with biomolecules, which can alter their function and activity. This interaction can affect various cellular pathways, leading to changes in cell behavior and function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other boron-containing heterocycles, such as:

  • 2,2’-[Ethene-1,2-diyldi(4,1-phenylene)]bis(1,3,2-dioxaborolane)
  • 2,2’-[Ethene-1,2-diyldi(4,1-phenylene)]bis(1,3,2-dioxaborolane)

Uniqueness

What sets 2,2’-[Ethene-1,2-diyldi(4,1-phenylene)]bis(1,3,2-dioxaborolane) apart is its unique structure, which allows it to participate in a wide range of chemical reactions and form stable complexes with various biomolecules.

Properties

CAS No.

658702-38-6

Molecular Formula

C18H18B2O4

Molecular Weight

320.0 g/mol

IUPAC Name

2-[4-[2-[4-(1,3,2-dioxaborolan-2-yl)phenyl]ethenyl]phenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C18H18B2O4/c1(15-3-7-17(8-4-15)19-21-11-12-22-19)2-16-5-9-18(10-6-16)20-23-13-14-24-20/h1-10H,11-14H2

InChI Key

MIGLUYYNTUIIKA-UHFFFAOYSA-N

Canonical SMILES

B1(OCCO1)C2=CC=C(C=C2)C=CC3=CC=C(C=C3)B4OCCO4

Origin of Product

United States

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